Chemical structure and properties of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Chemical structure and properties of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
The following technical guide details the chemical structure, synthesis, and properties of 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene , a pivotal intermediate in the synthesis of functionalized cyclohexanone derivatives for pharmaceutical and materials science applications.
Executive Summary
8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene acts as a protected "masked" enone scaffold. It combines the structural rigidity of a spiro-fused dioxolane ring with the electronic versatility of a nitro-substituted styrene system. This compound is primarily utilized as a high-value intermediate in the synthesis of 4-(4-aminophenyl)cyclohexanones —key pharmacophores found in analgesics, liquid crystals, and kinase inhibitors. Its design allows for the selective functionalization of the aryl ring (via nitro reduction) or the cyclohexyl ring (via olefin hydrogenation) before removing the ketal protecting group.
Chemical Identity & Structure
The compound features a spiro[4.5]decane core where a cyclohexane ring is fused to a 1,3-dioxolane ring at the C5 position (spiro center).[1][2]
| Property | Detail |
| IUPAC Name | 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene |
| Molecular Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.28 g/mol |
| Core Scaffold | 1,4-Dioxaspiro[4.5]decane (Cyclohexanone ethylene ketal) |
| Key Functionalities | Nitro group ( |
| Precursor CAS | 170011-47-9 (Vinyl Triflate Intermediate) |
| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |
Structural Analysis[6]
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Spiro-Ketal Moiety: The 1,4-dioxaspiro[4.5]decane system serves as a robust protecting group for the carbonyl functionality. It is stable to basic and nucleophilic conditions (e.g., organolithiums, hydrides) but readily hydrolyzed by aqueous acid.
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Conjugated System: The C7-C8 double bond is conjugated with the 4-nitrophenyl ring, creating a push-pull electronic system (though the nitro group is electron-withdrawing, reducing electron density in the alkene).
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Stereochemistry: The molecule is achiral due to the plane of symmetry in the cyclohexene ring (unless isotopically labeled), but the spiro junction creates a rigid steric environment.
Synthesis & Reaction Mechanisms
The most authoritative route to this compound is via Suzuki-Miyaura Cross-Coupling . This method offers superior regiocontrol compared to acid-catalyzed condensation or elimination reactions.
Retrosynthetic Analysis
The target molecule is disconnected at the C8-Aryl bond. The logical precursors are:
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Electrophile: 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate (Vinyl Triflate).
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Nucleophile: 4-Nitrophenylboronic acid.
Step-by-Step Protocol
Step 1: Formation of the Vinyl Triflate
Reagents: 1,4-Dioxaspiro[4.5]dec-8-one, LDA (Lithium Diisopropylamide), PhNTf₂ (N-Phenyl-bis(trifluoromethanesulfonimide)).[3][4][5] Mechanism: Kinetic enolization.
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Enolization: Treat 1,4-dioxaspiro[4.5]dec-8-one with LDA in THF at -78°C. The bulky base selectively deprotonates the alpha-carbon to form the lithium enolate.
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Trapping: Add PhNTf₂ to the enolate. The oxygen attacks the sulfur atom of the triflimide, expelling the sulfonamide anion and forming the stable vinyl triflate.
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Isolation: Aqueous workup and rapid column chromatography (neutral alumina or silica with 1% Et₃N) to prevent hydrolysis.
Step 2: Suzuki-Miyaura Coupling
Reagents: Vinyl Triflate (from Step 1), 4-Nitrophenylboronic acid, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃ (aq), DME/Water.
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Oxidative Addition: Pd(0) inserts into the C-O bond of the vinyl triflate.
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Transmetalation: The boronate species (activated by the carbonate base) transfers the nitrophenyl group to the palladium center.
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Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).
Visualized Reaction Pathway
Caption: Two-step synthesis via kinetic enolization and Palladium-catalyzed cross-coupling.
Physicochemical Properties
| Property | Value / Behavior |
| Physical State | Pale yellow to off-white solid. |
| Melting Point | Estimated 110–125°C (Based on structural analogs). |
| Solubility | Soluble in DCM, Chloroform, THF, Ethyl Acetate. Insoluble in Water. |
| Stability | Acid Sensitive: The ketal group hydrolyzes in pH < 4. Light Sensitive: Nitro compounds may degrade under prolonged UV exposure. |
| TLC Visualization | UV active (254 nm); stains yellow with p-Anisaldehyde dip. |
Applications in Drug Development
This compound serves as a "divergent node" in synthesis. The orthogonality of its functional groups allows for multiple derivatives from a single batch.
Pathway A: Ketal Hydrolysis (Enone Formation)
Treatment with 1N HCl in Acetone/Water removes the dioxolane ring, yielding 4-(4-nitrophenyl)cyclohex-3-en-1-one . This enone is a Michael acceptor, suitable for introducing further complexity at the beta-position.
Pathway B: Nitro Reduction (Aniline Synthesis)
Hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl) of the nitro group yields the aniline derivative. Note that Pd/C will likely reduce the alkene simultaneously, yielding the saturated 4-(4-aminophenyl)cyclohexanone ketal . To retain the alkene while reducing the nitro group, selective methods like SnCl₂ or Zn/Acetic Acid must be used.
Pathway C: Alkene Hydrogenation
Catalytic hydrogenation reduces the double bond to form the saturated cyclohexane ring. This often yields a mixture of cis and trans isomers, which can be separated or equilibrated.
Divergent Synthesis Map
Caption: Functional divergence allows access to enones, anilines, and saturated scaffolds.
Safety & Handling (MSDS Highlights)
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Hazards: As a nitroaromatic compound, it should be treated as potentially toxic if inhaled or absorbed. Nitro compounds can be energetic; avoid heating neat material to decomposition.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (long-term).
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Disposal: Dispose of as hazardous organic waste. Segregate from strong oxidizing agents and strong acids.
References
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Suzuki-Miyaura Cross-Coupling Mechanism & Scope
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Synthesis of Vinyl Triflates from Ketones
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Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates. Tetrahedron Letters, 33(42), 6299-6302. Link
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Properties of 1,4-Dioxaspiro[4.
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Analogous Synthesis (Phenyl Derivative)
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Molander, G. A., et al. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes. Journal of Organic Chemistry. (Demonstrates coupling on dioxaspiro-decene scaffolds). Link
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